(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Methoxybenzyl Group: The piperazine intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxybenzyl group.
Attachment of the 2,3-Dimethoxyphenyl Group: Finally, the compound is completed by reacting the substituted piperazine with 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired methanone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical in the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenols.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be explored for its potential as an antidepressant, antipsychotic, or anxiolytic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy as a central nervous system agent.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxyphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone
- (2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone
- (2,3-Dimethoxyphenyl)[4-(4-chlorobenzyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is unique due to the specific positioning of the methoxy groups on the phenyl rings. This positioning can significantly influence the compound’s pharmacological properties, such as its binding affinity to receptors and its metabolic stability.
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)21(24)18-5-4-6-19(26-2)20(18)27-3/h4-10H,11-15H2,1-3H3 |
InChI Key |
ZQJCIHWWPMZAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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